Valperinol
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Overview
Description
Valperinol is a compound known for its role as a calcium channel blocker. It was initially patented as a potential sedative, antiepileptic, and antiparkinsonian agent, although it was never marketed . The chemical structure of this compound is characterized by its IUPAC name: (1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol .
Preparation Methods
The synthesis of Valperinol involves several steps, starting from didrovaltrate. The synthetic route includes the formation of various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Valperinol undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its activity as a calcium channel blocker.
Scientific Research Applications
Chemistry: As a calcium channel blocker, it has been used in studies to understand the mechanisms of calcium ion transport and its inhibition.
Biology: Research has explored its effects on cellular processes that depend on calcium signaling.
Medicine: Although not marketed, its potential as a sedative, antiepileptic, and antiparkinsonian agent has been investigated.
Mechanism of Action
Valperinol exerts its effects by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, this compound reduces the influx of calcium ions into cells, thereby modulating activities such as muscle contraction, neurotransmitter release, and cell signaling . The molecular targets include voltage-gated calcium channels, and the pathways involved are those related to calcium ion homeostasis and signaling.
Comparison with Similar Compounds
Valperinol can be compared to other calcium channel blockers such as verapamil and diltiazem. While all these compounds share the common mechanism of inhibiting calcium channels, this compound’s unique structure, particularly its tricyclic core and piperidinylmethyl group, distinguishes it from others . Similar compounds include:
Verapamil: Another calcium channel blocker used primarily for cardiovascular conditions.
Diltiazem: Used for similar indications as verapamil but with a different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Properties
CAS No. |
69055-89-6 |
---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChI Key |
KZSHXABWNBVUTK-GBIHRFPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Origin of Product |
United States |
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